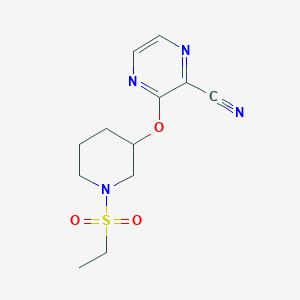
N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of N-substituted propanamides with a tetrazole moiety as a pharmacophore is described, which involves the preparation of butanamides and their testing for biological activity . Similarly, the synthesis of isoxazole derivatives with propanamide groups is reported, highlighting the importance of the structural components for biological activity . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide".
Molecular Structure Analysis
The molecular structure of compounds with similar features has been studied using various spectroscopic techniques. For example, the crystal structure of a related compound with a thiadiazolo[2,3-a]pyrimidin moiety was determined using X-ray diffraction, which provides insights into the three-dimensional arrangement of atoms within the molecule . This information is crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their biological activities. For instance, the reactivity of a tetrazole moiety in butanamides is associated with their antisecretory activity . Additionally, the reactivity of isoxazole derivatives in propanamides is linked to their muscle relaxant and anticonvulsant activities . These studies suggest that the tetrazole and propanamide components in "N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide" may also confer specific chemical reactivities that could be harnessed for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are determined by their molecular structure. The synthesis of imidazole-amine ligands with variable second-coordination spheres demonstrates the versatility of propanamide derivatives in forming ligands with different properties . Additionally, the study of bivalent metal complexes of propanamide derivatives provides insights into their spectral properties and potential applications in ion-flotation and biological studies . These findings are relevant for predicting the properties of "N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide" and its potential applications.
科学的研究の応用
Molecular Structure and Synthesis
The research in molecular synthesis and crystal structure analysis has highlighted compounds with structural similarities to N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, emphasizing their potential in various scientific applications. One such study focused on the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, revealing insights into its molecular configuration and interactions. This compound, like N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, showcases the intricate design of tetrazole-based molecules, which are pivotal in medicinal chemistry due to their bioactive properties (Al-Hourani et al., 2016).
Tetrazolium-Based Assays
Tetrazolium salts, closely related to the tetrazol-5-yl group in N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, have found extensive use in cell viability and cytotoxicity assays. These assays, such as the MTT assay, utilize tetrazolium compounds that are metabolically reduced in living cells to formazan, which can be quantitatively measured. The development and optimization of these assays for cell growth and drug sensitivity testing highlight the utility of tetrazolium compounds in biomedical research, providing a direct link to the relevance of tetrazole derivatives in scientific applications (Cory et al., 1991).
Chemotherapy Drug Development
The structural motif of N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is mirrored in compounds explored for their potential as chemotherapy drugs. For instance, research into diphenyl-1H-pyrazole-1-propanamine derivatives has identified compounds with promising antidepressant effects and reduced side effects, indicative of the broader therapeutic potential of such molecular frameworks (Bailey et al., 1985).
Ligand Design for Metal Complexes
The study of ligands like 3-(pyrazol-1-yl)propanamide and its derivatives, which share a resemblance to the pyrazole component in N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, has contributed significantly to the field of coordination chemistry. These ligands are utilized in forming metal complexes with diverse applications, from catalysis to material science, showcasing the versatility of pyrazole-containing compounds in scientific research (Palombo et al., 2019).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-5-4-6-15(10-12)11-16(18-21-23-24-22-18)19(25)20-17-8-7-13(2)9-14(17)3/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWTMVFIHEECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

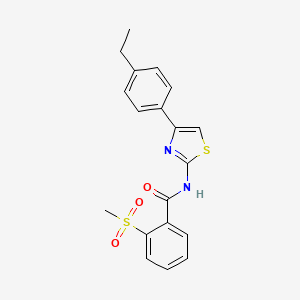

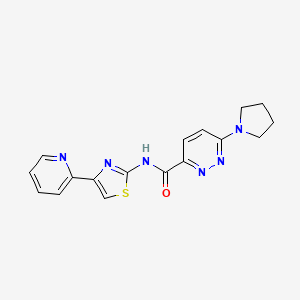

![[2-(4-Methoxyanilino)-2-oxoethyl] 3-[3-(4-fluorophenyl)-4-formylpyrazol-1-yl]propanoate](/img/structure/B2526767.png)
![Methyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B2526769.png)
![N-[2-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2526771.png)
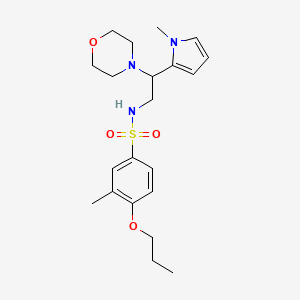
![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)
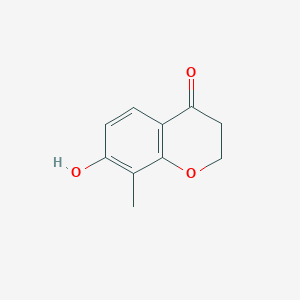
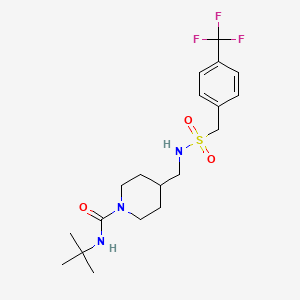
![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)
